Papain Inhibitor

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Papain inhibitors are compounds that specifically inhibit the activity of papain, a proteolytic enzyme derived from the papaya plant (Carica papaya). Papain is a cysteine protease that breaks down proteins into smaller peptides or amino acids. Inhibitors of papain are crucial in various biological and industrial processes where controlling protease activity is necessary.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Papain inhibitors can be synthesized through various chemical routes. One common method involves the reaction of specific aldehydes or ketones with cysteine residues to form thiohemiacetals or thiohemiacetals, which inhibit papain activity. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of the enzyme and inhibitor.

Industrial Production Methods: Industrial production of papain inhibitors often involves biotechnological methods, including recombinant DNA technology to produce specific inhibitor proteins. These proteins are then purified using chromatographic techniques. Chemical synthesis methods are also employed, especially for small molecule inhibitors, which are synthesized in bulk using standard organic synthesis techniques.

Análisis De Reacciones Químicas

Papain Inhibition

Papain inhibitors are compounds that can reduce or halt the activity of papain. Several substances, both natural and synthetic, can act as papain inhibitors .

-

Cyantraniliprole Cyantraniliprole strongly inhibits papain activity .

-

Peptidyl Michael Acceptors Peptidyl Michael acceptors inhibit papain, with the chemical reactivity of the electron withdrawing group directly affecting the inactivation kinetics .

-

Soybean Extracts Soybean hypocotyls and cotyledon extracts can inhibit papain .

Mechanism of Inhibition

Papain's active site includes Cys-25 and His-159, which are catalytically active as a thiolate-imidazolium ion pair . The inhibition mechanism often involves interactions with these active site residues .

-

Acylation During acylation, the thiol group of cysteine 25 attacks the carbonyl carbon of the substrate, facilitated by histidine 159 .

-

Irreversible Inactivation Papain can be irreversibly inactivated by compounds like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of ethyl glycinate, which modifies the thiol group of Cys-25 .

-

Molecular Docking Studies have identified key interactions for inhibitor design, noting the importance of hydrogen bonding, hydrophobic interactions, and aromatic elements .

Examples of Papain Inhibitors and their Interactions

-

CLIK-148 Studies using the papain/CLIK-148 coordinate system have been used to study the interactions of nonpeptide thiocarbazate inhibitors of cathepsin L .

-

N-Nitrosoanilines Papain can be efficiently inhibited by peptidyl or non-peptidyl N-nitrosoanilines, with inactivation resulting from the formation of a stable S-NO bond at Cys-25 .

-

Z-DEVD-cmk Papain-like cysteine proteases are irreversibly inactivated by Z-DEVD-cmk, binding with a 1:1 stoichiometry .

Quantitative Analysis of Inhibition

Papain activity can be determined using a colorimetric reaction where N-benzoyl-L-arginine-p-nitroanilide (BAPNA) is hydrolyzed, producing a yellow product that can be monitored spectrophotometrically .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Streptomyces Papain Inhibitor

A notable example is the papain inhibitory protein (SPI) isolated from Streptomyces mobaraensis. This inhibitor has demonstrated significant efficacy against bacterial cysteine proteases, which are critical virulence factors in pathogens like Staphylococcus aureus and Bacillus anthracis. Research indicates that SPI can inhibit the growth of various bacterial species at low concentrations (10 μM) without causing cytotoxic effects. This suggests its potential as a broad-spectrum antimicrobial agent, especially in an era of increasing antibiotic resistance .

| Pathogen | Inhibition Concentration | Cytotoxicity | Notes |

|---|---|---|---|

| Staphylococcus aureus | 10 μM | None | Effective against cysteine proteases |

| Bacillus anthracis | 10 μM | None | Broad-spectrum activity |

| Pseudomonas aeruginosa | 10 μM | None | Potential for clinical applications |

Antiviral Applications

Targeting Coronavirus Proteases

Papain-like proteases (PLpro) from coronaviruses such as SARS-CoV and MERS-CoV are essential for viral replication and pathogenesis. Inhibitors targeting these proteases have been identified as promising candidates for antiviral drug development. For instance, disulfiram has been shown to inhibit PLpro from both SARS-CoV and MERS-CoV through different mechanisms, indicating its potential use in treating coronavirus infections .

Biochemical Research

Model Systems for Structure-Function Studies

Papain inhibitors are also utilized in biochemical research to study protease mechanisms and protein folding. The structural analysis of these inhibitors provides insights into their interactions with target enzymes, aiding in the design of selective inhibitors for therapeutic purposes. This is particularly relevant in developing drugs that target specific proteases involved in various diseases, including cancer and neurodegenerative disorders .

Case Study 1: SPI as an Antimicrobial Agent

- Objective : Evaluate the effectiveness of SPI against bacterial pathogens.

- Findings : SPI inhibited the growth of multiple pathogenic bacteria at a concentration of 10 μM without cytotoxic effects, suggesting its potential as a therapeutic agent.

Case Study 2: Inhibition of Coronavirus Proteases

- Objective : Assess the antiviral efficacy of disulfiram against coronaviruses.

- Findings : Disulfiram demonstrated significant inhibitory effects on PLpro from both SARS-CoV and MERS-CoV, highlighting its potential role in antiviral therapy.

Mecanismo De Acción

Papain inhibitors exert their effects by covalently modifying the active site cysteine residue of papain. This modification blocks the enzyme’s ability to interact with its substrates, effectively inhibiting its proteolytic activity. The molecular targets of papain inhibitors are the active site residues of the enzyme, and the pathways involved include the formation of stable covalent bonds between the inhibitor and the enzyme.

Comparación Con Compuestos Similares

Papain inhibitors can be compared with other cysteine protease inhibitors, such as those targeting cathepsins and calpains. While all these inhibitors share a common mechanism of covalent modification of the active site cysteine residue, papain inhibitors are unique in their specificity for papain. Similar compounds include:

Cathepsin Inhibitors: Target lysosomal cysteine proteases involved in protein degradation.

Calpain Inhibitors: Target calcium-dependent cysteine proteases involved in cellular signaling and apoptosis.

Papain inhibitors are distinct in their application and specificity, making them valuable tools in both research and industry.

Actividad Biológica

Papain inhibitors are crucial in modulating the activity of papain, a cysteine protease widely studied for its role in various biological processes and potential therapeutic applications. This article delves into the biological activity of papain inhibitors, focusing on their mechanisms, efficacy, and potential applications in medicine and biotechnology.

Overview of Papain and Its Inhibition

Papain is a proteolytic enzyme derived from the papaya fruit (Carica papaya), known for its ability to break down proteins into peptides and amino acids. This enzyme is utilized in food processing, pharmaceuticals, and cosmetics. However, its uncontrolled activity can lead to undesirable effects, necessitating the development of effective inhibitors.

Types of Papain Inhibitors

Papain inhibitors can be classified into several categories based on their origin and mechanism of action:

- Natural Inhibitors : Derived from plants or microorganisms, these include cystatins and serine protease inhibitors.

- Synthetic Inhibitors : Chemically designed molecules that specifically target papain.

- Peptide-based Inhibitors : Short chains of amino acids that mimic substrates or bind to the active site of papain.

Papain inhibitors primarily function through two mechanisms:

- Competitive Inhibition : The inhibitor competes with substrate molecules for binding to the active site of papain.

- Non-competitive Inhibition : The inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its activity.

Case Studies

-

Streptomyces mobaraensis Papain Inhibitor (SPI) :

- SPI demonstrated significant inhibition of bacterial cysteine proteases, including staphopain B from Staphylococcus aureus.

- At a concentration of 10 μM, SPI completely inhibited the growth of several pathogenic bacteria without cytotoxic effects on human cells .

- The inhibitory effect was quantified using fluorescence resonance energy transfer (FRET) assays, showing approximately 50% inhibition at 1,000 nM SPI concentration .

- Plant-derived Inhibitors :

-

Thermostable Protease Inhibitor (MoPI) :

- MoPI was characterized as a potent inhibitor with an IC50 value of 0.11 µg/mL, indicating high efficacy compared to other known inhibitors .

- Its low Ki value suggests strong binding affinity to papain, making it a promising candidate for therapeutic applications in conditions where papain activity needs regulation .

Table 1: Comparative Efficacy of Papain Inhibitors

| Inhibitor Source | IC50 (µg/mL) | Ki (M) | Mechanism |

|---|---|---|---|

| Streptomyces mobaraensis SPI | 10 μM | Not specified | Competitive |

| Plant-derived (Carica papaya) | Up to 75% inhibition at low concentrations | Not specified | Competitive/Uncompetitive |

| MoPI | 0.11 | 2.1 × 10⁻⁹ | Competitive |

Propiedades

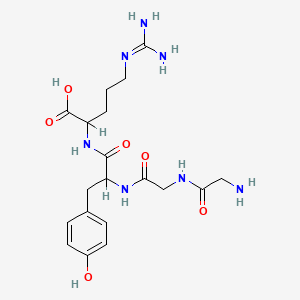

IUPAC Name |

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHHBGPPJXISY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.